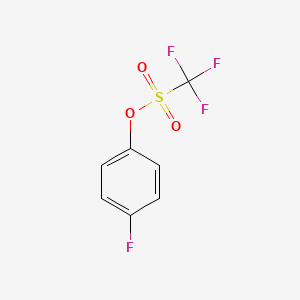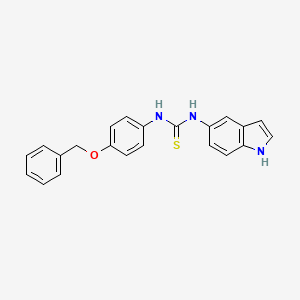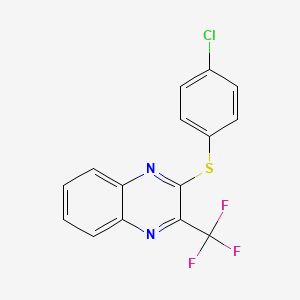
2-((4-Chlorophenyl)sulfanyl)-3-(trifluoromethyl)quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-((4-Chlorophenyl)sulfanyl)-3-(trifluoromethyl)quinoxaline" is a quinoxaline derivative that is of interest due to its potential applications in various fields, including organic electronics, pharmaceuticals, and materials science. Quinoxaline derivatives are known for their diverse biological activities and their use in the development of dyes, light-emitting diodes, and as ligands in coordination chemistry .
Synthesis Analysis
The synthesis of quinoxaline derivatives, such as 2-substituted 3-(trifluoromethyl)quinoxalines, has been explored starting from 3-(trifluoromethyl)quinoxalin-2(1H)-one. A range of derivatives including chloro, methylsulfanyl, and other substituents have been obtained, indicating the versatility of the quinoxaline core for functionalization . The introduction of a trifluoromethyl group is particularly noteworthy as it can significantly influence the electronic properties of the molecule .
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives can be influenced by the positioning of substituents on the quinoxaline ring. For instance, the introduction of chiral groups such as menthol can induce helical structures in poly(quinoxaline-2,3-diyl)s, which can have implications for the material's properties . Additionally, the X-ray structure analysis of isomeric chloro-(methylthio)quinolines provides insights into the attractive interactions between ortho-situated heteroatoms, which can affect the overall molecular conformation .
Chemical Reactions Analysis
Quinoxaline derivatives can undergo various chemical reactions, including electrochemical fluorination, which has been successfully carried out on sulfides bearing an electron-withdrawing group. The presence of a trifluoromethyl group enhances the efficiency of such reactions, as demonstrated in the anodic fluorination of 4-(methylthio)-7-(trifluoromethyl)quinoline . These reactions are crucial for introducing functional groups that can modulate the compound's reactivity and interaction with other molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoxaline derivatives are influenced by their molecular structure. For example, the introduction of electron-withdrawing or electron-donating groups can affect the compound's electronic properties, as seen in the case of 4-(4-chlorophenyl) derivatives. Density Functional Theory (DFT) and Time-Dependent DFT calculations can provide detailed insights into the spectroscopic characterization, nonlinear optical (NLO) properties, and molecular orbital analyses, which are essential for understanding the behavior of these compounds in various applications .
Applications De Recherche Scientifique
Synthesis and Characterization
- A variety of 2-substituted 3-(trifluoromethyl)quinoxalines, including derivatives like chloro and methylsulfanyl, have been synthesized from 3-(trifluoromethyl)quinoxalin-2(1H)-one. This demonstrates the compound's potential in creating diverse chemical structures (Didenko et al., 2015).
Structural Analysis
- The molecular structure of 4-(2-chlorophenyl)pyrrolo[1,2-a]quinoxaline showcases electron delocalization in its fused tricyclic system, indicating the compound's interesting electronic properties (Castillo et al., 2013).
Corrosion Inhibition
- Quinoxalines, including chlorophenyl variants, have been studied as corrosion inhibitors for metals in acidic media, highlighting their potential in industrial applications (Zarrouk et al., 2014).
Catalysis
- Quinoxalines have been synthesized using silica bonded S-sulfonic acid as a catalyst, indicating their role in facilitating chemical reactions (Niknam et al., 2009).
Antibacterial Activities
- Novel quinoxaline sulfonamides have shown antibacterial activities, suggesting their potential use in medical applications (Alavi et al., 2017).
Electrochemical Properties
- Quinoxalines have been analyzed for their electrochemical properties as corrosion inhibitors, demonstrating their importance in materials science (Saraswat & Yadav, 2020).
Optical and Electronic Studies
- Tri-fluoromethyl substituted quinoxalines have been synthesized and characterized, with emphasis on their optical properties, highlighting their potential in photonic and electronic applications (Rajalakshmi & Palanisami, 2020).
Propriétés
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-3-(trifluoromethyl)quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF3N2S/c16-9-5-7-10(8-6-9)22-14-13(15(17,18)19)20-11-3-1-2-4-12(11)21-14/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOSKZJPNKQTFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)SC3=CC=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Chlorophenyl)sulfanyl)-3-(trifluoromethyl)quinoxaline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-(2,5-dimethylfuran-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B3007685.png)
![2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3007689.png)

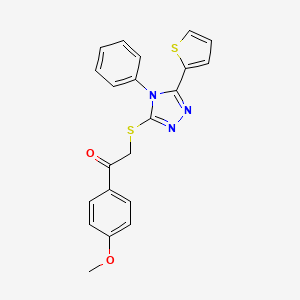
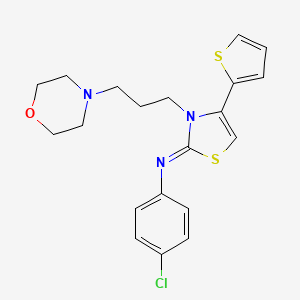
![5-ethoxy-1-methyl-3-(2-oxo-2-piperidinoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3007694.png)
![3-Cyclopropylidene-8-(5-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B3007697.png)
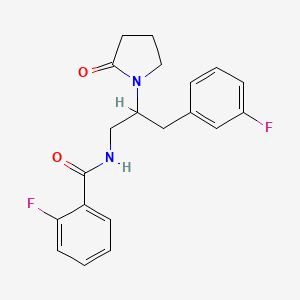
![7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3007699.png)
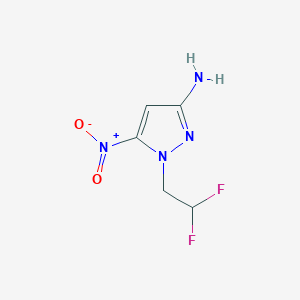
![6-((tetrahydro-2H-pyran-4-yl)oxy)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)nicotinamide](/img/structure/B3007701.png)
